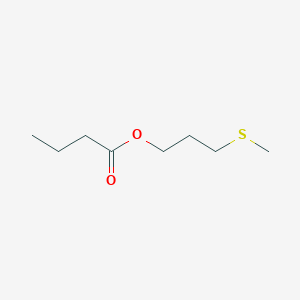

3-(Methylthio)propyl butyrate

概要

説明

5-クロロ-2-メチル-3H-キナゾリン-4-オンは、キナゾリン-4-オン系に属する複素環式化合物です。キナゾリン-4-オンは、その多様な生物活性で知られており、医薬品化学において広く利用されています。

合成方法

合成ルートと反応条件

5-クロロ-2-メチル-3H-キナゾリン-4-オンの合成は、一般的に2-アミノベンズアミド誘導体の環化によって行われます。 一般的な方法の1つは、塩基性条件下で2-アミノベンズアミドとクロロアセチルクロリドを反応させて中間体を生成し、その後環化して目的のキナゾリン-4-オンを得る方法です 。 別の方法としては、2-クロロメチル-4-メチル-キナゾリン誘導体の利用があります。これは、1-(2-アミノフェニル)エタノンと塩化水素ガスを無水条件下でクロロアセトニトリルの存在下で反応させることで合成されます .

工業生産方法

5-クロロ-2-メチル-3H-キナゾリン-4-オンの工業生産は、上記と同様の方法を用いて、収率と純度を最適化することで、大規模合成が行われる場合があります。 連続フローリアクターや自動システムを使用することで、生産プロセスの効率性とスケーラビリティを高めることができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-3H-quinazolin-4-one typically involves the cyclization of 2-aminobenzamide derivatives. One common method includes the reaction of 2-aminobenzamide with chloroacetyl chloride under basic conditions to form the intermediate, which is then cyclized to yield the desired quinazolinone . Another approach involves the use of 2-chloromethyl-4-methyl-quinazoline derivatives, which are synthesized by reacting 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in anhydrous conditions in the presence of chloroacetonitrile .

Industrial Production Methods

Industrial production of 5-Chloro-2-methyl-3H-quinazolin-4-one may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

反応の種類

5-クロロ-2-メチル-3H-キナゾリン-4-オンは、以下のような様々な化学反応を起こします。

酸化: この化合物は、酸化されて、異なる置換基を持つキナゾリン-4-オン誘導体を生成することができます。

還元: 還元反応により、ジヒドロキナゾリン-4-オン誘導体を生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、様々な置換されたキナゾリン-4-オン誘導体があり、それらは異なる生物活性と特性を示す可能性があります .

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌、抗真菌、抗がん特性について調査されています。

医学: がんや細菌感染症など、様々な疾患の治療のための潜在的な治療薬です。

科学的研究の応用

Scientific Research Applications

1. Chemistry:

3-(Methylthio)propyl butyrate serves as a valuable reagent in organic synthesis. It is utilized to introduce the 3-(methylthio)propyl group into various molecular frameworks, enhancing the diversity of chemical compounds available for further study . The compound can undergo several types of chemical reactions:

- Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

- Reduction: The ester group can be reduced to the corresponding alcohol using lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can yield different esters or amides depending on the nucleophile used.

2. Biology:

Research indicates that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in medical applications. Studies have explored its interactions with biological systems, particularly in relation to enzyme activity and metabolic pathways. For instance, it has been evaluated for its role as a ligand in pheromone signaling mechanisms in various species .

3. Industry:

In the flavor and fragrance sector, this compound is prized for its fruity odor profile. It is used to impart specific scents in food products and perfumes, contributing to the overall sensory experience . Its application extends to food science, where it plays a role in the aroma profiles of various edible products.

Case Studies

Case Study 1: Flavor Enhancement

A study conducted on volatile sulfur compounds highlighted the significance of compounds like this compound in enhancing the flavor profiles of food products such as wine and tropical fruits. The compound contributes to the characteristic aromas that are crucial for consumer acceptance and enjoyment .

Case Study 2: Antimicrobial Research

In a recent investigation into antimicrobial agents, this compound was tested against various bacterial strains. Results indicated that it exhibited significant antimicrobial activity, suggesting potential applications in food preservation and safety.

作用機序

5-クロロ-2-メチル-3H-キナゾリン-4-オンの作用機序は、特定の分子標的との相互作用に関係しています。例えば、DNA複製や修復に関わる酵素を阻害し、がん細胞の細胞周期停止やアポトーシスを引き起こす可能性があります。 この化合物は、細菌の細胞壁合成を阻害し、抗菌活性を示す可能性もあります .

類似化合物との比較

類似化合物

2-メチル-3H-キナゾリン-4-オン: クロロ置換基を欠いており、生物活性に影響を与える可能性があります。

5-クロロ-3H-キナゾリン-4-オン: 構造は似ていますが、メチル基が欠如しており、異なる特性を示します。

2-メチル-5-ニトロ-3H-キナゾリン-4-オン: クロロ基の代わりにニトロ基を含んでおり、反応性と用途が異なります

独自性

5-クロロ-2-メチル-3H-キナゾリン-4-オンは、その特定の置換パターンにより、独特の化学的および生物学的特性を持っています。 クロロ基とメチル基の両方が存在することで、反応性が高まり、有機合成における汎用性の高い中間体としての可能性が高まります .

生物活性

3-(Methylthio)propyl butyrate, also known as methionyl butyrate, is a compound derived from the essential amino acid methionine. Its chemical structure includes a methylthio group, which potentially influences its biological activity. This article explores the biological activities of this compound, focusing on its biochemical pathways, cellular effects, pharmacokinetics, and potential therapeutic applications.

- IUPAC Name : 3-methylsulfanylpropyl butanoate

- Molecular Formula : C8H16O2S

- CAS Number : 16630-60-7

This compound is believed to interact with various cellular targets, influencing protein synthesis and metabolic pathways. It is particularly involved in the formation of S-adenosylmethionine (SAMe), which plays a crucial role in methylation reactions within cells.

Biochemical Pathways

The compound participates in several key biochemical pathways:

- Protein Synthesis : It contributes to the synthesis of proteins by providing substrates necessary for translation and post-translational modifications.

- Fatty Acid Metabolism : As a fatty acid ester, it may influence lipid metabolism and energy homeostasis.

Cellular Effects

Research indicates that this compound has multiple effects on cellular processes:

- Regulation of Inflammatory Responses : Similar to other short-chain fatty acids, it may modulate inflammation by influencing cytokine production and immune cell function.

- Impact on Gut Microbiota : It has been shown to affect the composition and metabolic activity of gut microbiota, which can have broader implications for host health .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). The compound’s absorption, distribution, metabolism, and excretion (ADME) characteristics are essential for understanding its potential therapeutic applications.

Case Studies

- Animal Models : In studies involving animal models, exogenous administration of butyrate derivatives has been shown to regulate body weight and improve glucose homeostasis. For instance, calves treated with butyrate exhibited significant changes in body composition and metabolic parameters.

- Cell Culture Studies : In vitro studies have demonstrated that this compound can influence gene expression related to metabolism and inflammation in various cell lines. These studies highlight its potential as a therapeutic agent for metabolic disorders.

Therapeutic Applications

Given its biological activity, this compound is being investigated for several therapeutic applications:

- Antimicrobial Properties : Preliminary research suggests that it may possess antimicrobial and antifungal properties, making it a candidate for further exploration in treating infections.

- Cancer Therapy : Its role in regulating cellular metabolism positions it as a potential adjunctive treatment in cancer therapy by influencing tumor growth dynamics .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Butyric Acid | Anti-inflammatory, gut health benefits | Naturally occurring short-chain fatty acid |

| Methionine | Amino acid precursor | Essential amino acid |

| S-Adenosylmethionine (SAMe) | Methyl donor in biochemical reactions | Critical for methylation processes |

特性

IUPAC Name |

3-methylsulfanylpropyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-3-5-8(9)10-6-4-7-11-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCZLQOPSGMKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168088 | |

| Record name | Methionyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Cabbage/sewer odour | |

| Record name | Methionyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 °C. @ 760.00 mm Hg | |

| Record name | Methionyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Methionyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.995-1.001 | |

| Record name | Methionyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16630-60-7 | |

| Record name | 3-(Methylthio)propyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)propyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3QG29SI0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methionyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。